Oxazine 1

Description

RN & N1 from 9th CI Form Index & given refers to parent cpd

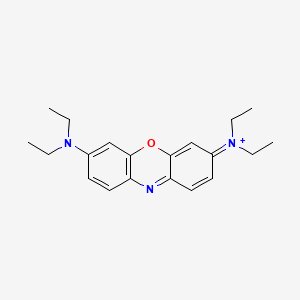

Structure

3D Structure

Propriétés

Numéro CAS |

47367-75-9 |

|---|---|

Formule moléculaire |

C20H26N3O+ |

Poids moléculaire |

324.4 g/mol |

Nom IUPAC |

[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium |

InChI |

InChI=1S/C20H26N3O/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17/h9-14H,5-8H2,1-4H3/q+1 |

Clé InChI |

OELZFJUWWFRWLC-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2 |

Autres numéros CAS |

47367-75-9 |

Numéros CAS associés |

24796-94-9 (monoperchlorate) 24796-94-9 (perchlorate) 33203-82-6 (chloride) 33273-26-6 (trichlorozincate(1-)) 63589-47-9 ((T-4)-tetrachlorozincate(2-)[2:1]) 73570-52-2 (nitrate) 74578-09-9 (mesylate) |

Synonymes |

oxazine 1 oxazine 1 chloride oxazine 1 mesylate oxazine 1 monoperchlorate oxazine 1 nitrate oxazine 1 perchlorate oxazine 1 trichlorozincate(1-) oxazine 1, (T-4)-tetrachlorozincate(2-) (2:1) oxazine 1heptafluorobutanoic acid, (1:1) perchlorate of oxazine 1 |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Oxazine 1-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and application of Oxazine 1 and its derivatives as fluorescent probes. It includes detailed experimental protocols, quantitative data for key compounds, and visualizations of relevant reaction schemes and biological signaling pathways.

Introduction to this compound and its Derivatives

This compound is a robust near-infrared (NIR) fluorophore that serves as a versatile scaffold for the development of fluorescent probes. Its favorable photophysical properties, including strong absorption and emission in the NIR region, make it an attractive candidate for biological imaging, where minimizing autofluorescence from endogenous molecules is crucial. However, the parent this compound molecule can have limitations such as moderate quantum yield and susceptibility to background signal in complex biological environments.

To address these limitations, researchers have developed a variety of this compound derivatives. These modifications aim to enhance fluorescence quantum yield, shift emission wavelengths further into the NIR, and incorporate functionalities for sensing specific biological analytes or processes. This guide will detail the synthesis of the core this compound structure and several key derivatives designed for specific applications, including probes for detecting peroxynitrite and esterase activity.

Synthesis Protocols

Core Synthesis: this compound Perchlorate

The synthesis of the foundational this compound dye, chemically known as 3,7-bis(diethylamino)phenoxazin-5-ium perchlorate, is typically achieved through a condensation reaction. The following protocol is based on established methods for synthesizing basic oxazine dyes.

Experimental Protocol: Synthesis of this compound Perchlorate

-

Materials:

-

3-Diethylaminophenol

-

Nitric acid (70%)

-

Sodium nitrite

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Perchloric acid

-

Ice

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer with heating mantle

-

-

Procedure:

-

Nitrosation of 3-Diethylaminophenol:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 3-diethylaminophenol in a mixture of N,N-dimethylformamide (DMF) and water.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add nitric acid while maintaining the temperature below 10 °C.

-

Gradually add a solution of sodium nitrite in water, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture for 1-2 hours at 0-5 °C to complete the formation of the nitroso intermediate.

-

-

Condensation Reaction:

-

In a separate flask, dissolve an equimolar amount of 3-diethylaminophenol in methanol.

-

Heat the methanolic solution to reflux (approximately 65-70 °C).

-

Slowly add the previously prepared cold nitroso-3-diethylaminophenol solution to the refluxing solution of 3-diethylaminophenol over 3-4 hours.

-

Continue refluxing for an additional 1-2 hours after the addition is complete.

-

-

Purification and Precipitation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add perchloric acid to the reaction mixture to precipitate the this compound perchlorate salt.

-

Cool the mixture further in an ice bath to maximize precipitation.

-

Collect the crystalline product by filtration.

-

Wash the crystals with cold methanol and then with diethyl ether.

-

Dry the purified this compound perchlorate under vacuum.

-

-

Reaction Scheme:

Caption: General synthesis workflow for this compound Perchlorate.

Synthesis of a Julolidine-Substituted Oxazine Probe for Peroxynitrite (JDO-ONOO)

Replacing the diethylamino groups of this compound with a rigid julolidine moiety can enhance fluorescence quantum yield and red-shift the emission wavelength. The JDO-ONOO probe is a "turn-on" sensor for peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in various pathological processes.[1]

Experimental Protocol: Synthesis of JDO and JDO-ONOO

-

Synthesis of JDO (Julolidine-Oxazine Dye):

-

Follow a similar condensation reaction as for this compound, but use 8-hydroxyjulolidine as the starting material instead of 3-diethylaminophenol for both the nitrosation and condensation steps.

-

Purify the resulting JDO dye by column chromatography.

-

-

Synthesis of JDO-ONOO Probe:

-

To a solution of JDO in a suitable organic solvent, add a peroxynitrite-reactive trigger molecule (e.g., a boronate ester). The specific trigger will be cleaved by peroxynitrite, leading to the release of the fluorescent JDO.

-

The reaction is typically carried out in the presence of a base to facilitate the coupling of the trigger to the JDO core.

-

Purify the final JDO-ONOO probe by preparative HPLC.

-

Reaction and Activation Scheme:

Caption: Activation mechanism of the JDO-ONOO fluorescent probe.

Synthesis of an Esterase-Activatable Sulfonated Oxazine Probe

Esterase-activatable probes are designed to be non-fluorescent and cell-permeable until they are cleaved by intracellular esterases, releasing a fluorescent and often cell-impermeable dye. This strategy allows for the specific labeling of viable cells.

Experimental Protocol: Synthesis of an Esterase-Labile Sulfonated Oxazine Dye

-

Materials:

-

A suitable sulfonated oxazine precursor (e.g., synthesized by modifying an aminophenol with a sulfonate-containing alkyl halide before the condensation reaction).

-

An esterase-labile protecting group (e.g., an acetate-protected hydroxymethyl group).

-

Coupling reagents (e.g., DCC, DMAP).

-

-

Procedure:

-

Synthesize a sulfonated this compound derivative by incorporating a sulfonic acid group onto one of the aminophenol precursors.

-

Protect the sulfonic acid group with an esterase-labile protecting group. This is often done by reacting the sulfonated dye with an acetylated chloromethyl ester in the presence of a base.

-

The resulting probe will be cell-permeable and non-fluorescent due to the quenching effect of the protecting group.

-

Purify the final probe using column chromatography or preparative HPLC.

-

Activation Scheme:

Caption: Activation of an esterase-sensitive oxazine probe.

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound and its derivatives discussed in this guide.

| Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent | Reference(s) |

| This compound Perchlorate | 645-653 | 666-670 | ~120,000 | ~0.15 | Methanol/Ethanol | [2][3] |

| JDO | ~680 | ~703 | Not Reported | ~0.30 | Not Specified | [1] |

| JDO-ONOO (activated) | ~680 | ~703 | Not Reported | Not Applicable | Not Specified | [1] |

Visualized Signaling Pathways

This compound-based probes are valuable tools for visualizing dynamic processes within biological signaling pathways.

Peroxynitrite Detection in Inflammatory Signaling

Peroxynitrite is a key mediator of oxidative stress and is involved in inflammatory signaling. The JDO-ONOO probe can be used to visualize the generation of peroxynitrite in response to inflammatory stimuli.

Caption: Peroxynitrite formation and detection in inflammation.

Esterase Activity as a Marker of Cell Viability

Intracellular esterases are active in viable cells. Esterase-activatable probes can be used to differentiate between living and dead cells, as the latter lack active esterases.

Caption: Esterase activity as an indicator of cell viability.

Conclusion

This compound and its derivatives represent a powerful and versatile class of fluorescent probes for a wide range of applications in biological research and drug development. The synthetic protocols and data presented in this guide provide a solid foundation for researchers to synthesize and utilize these valuable tools. The continued development of novel this compound-based probes with enhanced properties and new sensing modalities will undoubtedly further advance our understanding of complex biological systems.

References

Unveiling the Photophysical Characteristics of Oxazine 1: A Technical Guide to its Quantum Yield

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the photophysical properties of fluorescent dyes is paramount. Oxazine 1, a near-infrared dye, has garnered significant attention for its applications in various scientific domains. This technical guide provides an in-depth exploration of the core photophysical properties of this compound, with a specific focus on its fluorescence quantum yield, and offers detailed experimental protocols for its determination.

Core Photophysical Properties of this compound

This compound exhibits distinct absorption and emission characteristics that are crucial for its application as a fluorescent probe and laser dye. Its maximum absorption is observed in the range of 642 to 650 nm, with a high molar extinction coefficient, indicating strong absorption of light at these wavelengths.[1][2] The fluorescence emission of this compound is typically centered around 670 nm.[1]

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for any fluorophore. For this compound, this value is highly dependent on the solvent environment. In ethanol, the reported quantum yield is approximately 0.11 to 0.141.[2][3][4][5][6] This value has been noted to increase to 0.19 in ethylene glycol, highlighting the influence of the local environment on the dye's emissive properties.[3]

A summary of the key photophysical parameters for this compound is presented in the table below for easy comparison.

| Photophysical Parameter | Value | Solvent | Reference(s) |

| Absorption Maximum (λmax) | ~650 nm | General | [1] |

| 642.5 nm | Methanol | [2][3] | |

| Molar Extinction Coefficient (ε) | > 100,000 M⁻¹cm⁻¹ | General | [1] |

| 117,000 M⁻¹cm⁻¹ at 642.5 nm | Methanol | [2] | |

| 123,000 M⁻¹cm⁻¹ at 642.5 nm | Methanol | [3] | |

| Emission Maximum (λem) | ~670 nm | General | [1] |

| 668 nm | - | [7] | |

| Fluorescence Quantum Yield (Φf) | 0.11 | Ethanol | [2][3] |

| 0.141 | Ethanol | [4][5][6] | |

| 0.19 | Ethylene Glycol | [3] |

Experimental Protocol for Determining the Fluorescence Quantum Yield of this compound

The determination of the fluorescence quantum yield of a compound is a fundamental photophysical measurement. The most common method is the relative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials and Instrumentation

-

Spectrofluorometer: An instrument capable of measuring fluorescence emission spectra.

-

UV-Vis Spectrophotometer: For measuring the absorbance of the solutions.

-

Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

-

This compound: The sample of interest.

-

Standard Fluorophore: A well-characterized fluorophore with a known quantum yield in the same spectral region as this compound. For near-infrared dyes like this compound, standards such as HITCI (Φf = 0.283 in ethanol) or IR-125 (Φf = 0.132 in ethanol) can be used.[4] Quinine sulfate in 0.1 M H₂SO₄ is a common standard for the blue-green region but is not suitable for this compound.

-

Solvent: A high-purity spectroscopic grade solvent in which both the sample and the standard are soluble and stable (e.g., ethanol).

Detailed Methodology

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1x10⁻⁴ M.[8]

-

Prepare a stock solution of the standard fluorophore in the same solvent at a similar concentration.

-

-

Preparation of Working Solutions:

-

From the stock solutions, prepare a series of dilutions for both this compound and the standard.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.[3] This is a critical step to ensure a linear relationship between absorbance and fluorescence intensity.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of all working solutions of this compound and the standard.

-

Determine the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements. It is crucial to excite both the sample and the standard at the same wavelength.

-

Record the fluorescence emission spectrum for each working solution of this compound and the standard. The emission should be collected over the entire fluorescence band of the dye.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis and Quantum Yield Calculation:

-

Integrate the area under the fluorescence emission curve for each solution. This integrated intensity is a measure of the total fluorescence output.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both this compound and the standard.

-

The plots should yield straight lines passing through the origin. The slope of these lines (Gradient) is proportional to the fluorescence quantum yield.

-

The fluorescence quantum yield of this compound (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φf_std is the known quantum yield of the standard.

-

Grad_sample is the gradient of the plot for this compound.

-

Grad_std is the gradient of the plot for the standard.

-

n_sample is the refractive index of the solvent used for the this compound solutions.

-

n_std is the refractive index of the solvent used for the standard solutions (if different). If the same solvent is used for both, this term becomes 1.

-

Visualizing Photophysical Processes and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key photophysical transitions and the experimental workflow for quantum yield determination.

This comprehensive guide provides the essential data and methodologies for researchers working with this compound. A thorough understanding and precise determination of its photophysical properties, particularly the quantum yield, are crucial for its effective utilization in advanced scientific applications.

References

- 1. This compound *CAS 24796-94-9* | AAT Bioquest [aatbio.com]

- 2. PhotochemCAD | this compound [photochemcad.com]

- 3. omlc.org [omlc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 8. medchemexpress.com [medchemexpress.com]

Oxazine 1: A Deep Dive into its Fluorescence and Quenching Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Oxazine 1 is a near-infrared (NIR) fluorescent dye widely utilized in various scientific and biomedical applications, including laser technologies and as a molecular probe.[1] Its robust photophysical properties and sensitivity to the local environment make it a valuable tool in biophysical studies, single-molecule spectroscopy, and as a component in sensor design.[2][3] This technical guide provides an in-depth exploration of the core mechanisms governing the fluorescence and quenching of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Photophysical Properties of this compound

This compound is characterized by its strong absorption in the red region of the visible spectrum and fluorescence emission in the near-infrared range.[1] These properties are influenced by the solvent environment, particularly its polarizability.[4] The dye's planar cationic structure is a key determinant of its spectral behavior.[3]

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters of this compound in various solvents.

| Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Reference(s) |

| Methanol | 642.5 | 123,000 | ~670 | - | - | [5] |

| Ethanol | ~650 | >100,000 | ~670 | 0.11 | - | [1][5] |

| Ethylene Glycol | - | - | - | 0.19 | - | [5] |

| Aqueous Buffer (pH 7.4, 10% DMSO) | 655 | - | 671 | - | - | [6] |

| TiO₂ Nanoparticles (on coverslip) | - | - | - | - | 2.9 ± 0.3 | [7][8] |

| Bare Coverslip | - | - | - | - | 3.0 ± 0.6 | [7][8] |

Mechanisms of Fluorescence

The fluorescence of this compound arises from the radiative decay of its first excited singlet state (S₁) to the ground state (S₀). The process begins with the absorption of a photon, which excites the molecule to a higher vibrational level of the S₁ state. This is followed by rapid vibrational relaxation to the lowest vibrational level of S₁, from which fluorescence occurs.

The efficiency of this process is dictated by the competition between radiative decay (fluorescence) and non-radiative decay pathways.

Fluorescence Quenching Mechanisms

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. For this compound, several quenching mechanisms are prominent, often depending on its immediate molecular environment.

Photoinduced Electron Transfer (PET)

Photoinduced electron transfer is a major quenching pathway for this compound, particularly in the presence of electron donors or acceptors. In this process, the excited dye molecule either accepts an electron from a donor or donates an electron to an acceptor, forming a non-fluorescent radical ion pair.

One notable example is the quenching of this compound by N,N-dimethylaniline (DMA), where ultrafast electron transfer from the solvent to the excited dye occurs on a sub-picosecond timescale.[9][10] Similarly, when adsorbed onto titanium dioxide (TiO₂) nanoparticles, this compound can inject an electron from its excited state into the conduction band of the semiconductor, leading to fluorescence quenching.[7][8] The efficiency of this process, however, can be low if the dye is merely physisorbed onto the surface.[7][8]

Formation of Radical Anion States

Under reducing conditions and low oxygen concentrations, this compound can be switched to a stable, non-fluorescent "off" state, which is attributed to the formation of a radical anion.[2][11] This process is reversible; the fluorescence can be restored by introducing an oxidizing agent.[2] This controllable switching has been harnessed for super-resolution microscopy.[2][11]

Excited-State Proton Transfer (ESPT)

For some oxazine dyes like cresyl violet, fluorescence quenching can be driven by excited-state proton transfer, leading to the formation of a tautomer with different photophysical properties.[12][13][14] While not as extensively documented for this compound itself, this mechanism is relevant to the broader class of oxazine dyes and highlights the sensitivity of their excited-state dynamics to proton availability in the microenvironment.

Host-Guest Interactions

The fluorescence properties of this compound can be significantly modulated by encapsulation within host molecules such as cyclodextrins and cucurbiturils.[15][16][17] Confinement within a host cavity can alter the dye's rotational freedom and shield it from solvent-mediated quenching pathways, often leading to an enhancement of fluorescence.[15][16] For instance, the formation of inclusion complexes with β- and γ-cyclodextrins leads to notable changes in the photophysical properties of this compound.[17]

Experimental Protocols

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima and fluorescence quantum yield of this compound under various conditions.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound (typically ~1 µM to avoid aggregation) in the solvent of interest.[3] Ensure the absorbance at the excitation wavelength is below 0.1 to prevent inner-filter effects.[5]

-

Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer (e.g., Cary 3). Set the spectral bandwidth to 1.0 nm and an appropriate scan rate (e.g., 112.5 nm/min).[5]

-

Fluorescence Measurement: Record the fluorescence emission spectrum using a spectrofluorometer (e.g., Spex FluoroMax). Excite the sample at a wavelength on the red edge of the absorption maximum (e.g., 590 nm).[5] Set the excitation and emission monochromator bandwidths (e.g., 4.25 nm).[5]

-

Data Correction: Correct the recorded emission spectra for the wavelength-dependent sensitivity of the instrument and subtract the dark counts.[5]

-

Quantum Yield Determination: Determine the fluorescence quantum yield relative to a standard of known quantum yield (e.g., Rhodamine 6G in ethanol) using the comparative method.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime of this compound.

Methodology:

-

Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system.

-

Excitation: Excite the sample with a pulsed laser source at a wavelength suitable for this compound (e.g., 630 nm pulsed dye laser).[7][8]

-

Detection: Collect the fluorescence emission at the peak wavelength using a fast photodetector.

-

Data Analysis: Deconvolute the instrument response function from the measured fluorescence decay curve. Fit the decay data to a single or multi-exponential function to determine the fluorescence lifetime(s).

Single-Molecule Fluorescence Spectroscopy

Objective: To investigate the photophysics and quenching of individual this compound molecules.

Methodology:

-

Instrumentation: Employ a confocal fluorescence microscope equipped with a high numerical aperture objective (e.g., 60x, N.A. 1.35).[2]

-

Sample Immobilization: Immobilize this compound molecules on a surface (e.g., a coverslip or within a polymer film) at a very low concentration to ensure individual molecules are spatially resolved.

-

Excitation: Excite the sample with a focused laser beam (e.g., 640 nm) at an intensity of a few kW/cm².[2]

-

Data Acquisition: Record the fluorescence intensity time traces (transients) of individual molecules.

-

Analysis: Analyze the fluorescence transients for blinking (on/off behavior), photobleaching events, and changes in fluorescence lifetime to elucidate quenching kinetics and mechanisms at the single-molecule level.[7][8]

Conclusion

The fluorescence and quenching of this compound are governed by a complex interplay of its intrinsic molecular structure and its external environment. Key quenching mechanisms include photoinduced electron transfer, the formation of stable radical anion states, and modulation by host-guest interactions. A thorough understanding of these processes, facilitated by techniques such as steady-state and time-resolved spectroscopy, is crucial for the effective application of this compound in advanced research and development, from designing novel biosensors to pioneering super-resolution imaging techniques. This guide provides a foundational framework for professionals seeking to leverage the unique photophysical properties of this versatile near-infrared dye.

References

- 1. This compound *CAS 24796-94-9* | AAT Bioquest [aatbio.com]

- 2. Controlling the fluorescence of ordinary oxazine dyes for single-molecule switching and superresolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solvent polarizability and anisotropy effects on the photophysical behavior of this compound: an appropriate polarizability indicator dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. omlc.org [omlc.org]

- 6. Investigation of Oxazine and Rhodamine Derivatives as Peripheral Nerve Tissue Targeting Contrast Agent for In Vivo Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photoinduced electron transfer of this compound/TiO2 nanoparticles at single molecule level by using confocal fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Controlling the fluorescence of ordinary oxazine dyes for single-molecule switching and superresolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resolving the Fluorescence Quenching Mechanism of an Oxazine Dye Using Ultrabroadband Two-Dimensional Electronic Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scimatic.org [scimatic.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Photophysical and quantum chemical studies on the interactions of oxazine-1 dye with cucurbituril macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Supramolecular host-guest interactions of oxazine-1 dye with β- and γ-cyclodextrins: a photophysical and quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Oxazine 1 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Oxazine 1, a widely used fluorescent dye. Given the limited availability of precise quantitative solubility data across a broad spectrum of organic solvents in publicly accessible literature, this document consolidates known values and offers detailed experimental protocols to empower researchers to determine solubility in their specific solvent systems.

Introduction to this compound

This compound, also known as Oxazine 725, is a cationic dye belonging to the oxazine family of fluorophores. It exhibits strong absorption and fluorescence in the red to near-infrared region of the electromagnetic spectrum, making it a valuable tool in various scientific applications, including fluorescence microscopy, flow cytometry, and as a laser dye. The solubility of this compound is a critical parameter for its effective use, influencing stock solution preparation, formulation for in vitro and in vivo studies, and overall experimental reproducibility.

Quantitative Solubility Data

The solubility of this compound perchlorate, the common salt form of the dye, has been determined in a limited number of solvents and solvent systems. The available quantitative data is summarized in the table below.

| Organic Solvent/System | Temperature (°C) | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | 50 mg/mL (118 mM) | Requires sonication for complete dissolution.[1][2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Room Temperature | ≥ 2.5 mg/mL (≥ 5.90 mM) | A common vehicle for in vivo administration.[1][2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Room Temperature | ≥ 2.5 mg/mL (≥ 5.90 mM) | An alternative formulation for in vivo use.[1][2] |

Qualitative Solubility Information

While specific quantitative data is scarce, this compound is frequently described as being soluble in a wide array of polar organic solvents.[1][2] Its use as a laser dye and in spectroscopic studies has led to its documented dissolution in the following solvents, implying at least moderate solubility:

-

Ethanol: Used as a solvent for fluorescence and absorption spectroscopy.

-

Methanol: Employed for spectroscopic measurements.

-

Dichloromethane (CH₂Cl₂): Utilized in lasing applications.

-

1,2-Dichlorobenzene: Mentioned in studies on fluorescence efficiency.

It is important to note that without quantitative data, the exact solubility in these solvents is not known and should be determined experimentally for applications requiring precise concentrations.

Experimental Protocols for Solubility Determination

Due to the paucity of comprehensive solubility data, researchers often need to determine the solubility of this compound in their specific solvent of choice. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method

This method directly measures the mass of the solute that can dissolve in a given volume of solvent to form a saturated solution.

Materials:

-

This compound perchlorate

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed glass vials

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound perchlorate to a vial containing a known volume of the solvent of interest. An excess is ensured by the presence of undissolved solid material at the bottom of the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or incubator set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is crucial to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered saturated solution in a vacuum oven or a fume hood to allow for the complete evaporation of the solvent. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the dye.

-

Once the solvent has completely evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty vial from the final weight to determine the mass of the dissolved this compound.

-

Solubility is then calculated by dividing the mass of the dissolved this compound by the volume of the solvent used to prepare the saturated solution (the volume of the aliquot taken).

Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a strong chromophore, such as this compound, and relies on the Beer-Lambert law.

Materials:

-

This compound perchlorate

-

Solvent of interest

-

UV-Vis spectrophotometer

-

Volumetric flasks

-

Pipettes

-

Cuvettes

-

Analytical balance

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound in the solvent of interest with a known concentration. This initial concentration should be well below the expected solubility limit.

-

Perform a series of serial dilutions from the stock solution to create a set of standard solutions with decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent using the UV-Vis spectrophotometer. Use the pure solvent as a blank.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear, and the equation of the line (y = mx + c, where y is absorbance and x is concentration) should be determined.

-

-

Preparation and Analysis of a Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1.1 and 1.2).

-

After filtration, accurately dilute a small, known volume of the saturated supernatant with the pure solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be recorded.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution from its measured absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent.

Solubility = Concentration of diluted sample × Dilution factor

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for this compound is a critical step in experimental design. The following diagram illustrates a logical workflow for this process, taking into account both solubility and experimental compatibility.

References

Oxazine 1 CAS number and chemical structure

Oxazine 1, also known by its synonym Oxazine 725, is a fluorescent dye belonging to the oxazine class of heterocyclic organic compounds. It is notable for its applications in various scientific research fields, particularly as a near-infrared (NIR) fluorescent probe. This guide provides a comprehensive overview of its chemical properties, spectral characteristics, and experimental applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is commercially available as a green crystalline powder. Its chemical and physical properties are summarized in the table below, providing a quick reference for experimental design and application.

| Property | Value | Reference |

| CAS Number | 24796-94-9 | [1][2] |

| Molecular Formula | C₂₀H₂₆ClN₃O₅ | [1][2] |

| Molecular Weight | 423.89 g/mol | [1][2] |

| Appearance | Green crystalline powder | [2] |

| Maximum Absorption (λmax) | ~650 nm | [3][4] |

| Molar Extinction Coefficient | > 100,000 M⁻¹cm⁻¹ | [3][4] |

| Maximum Emission (λem) | ~670 nm | [3][4] |

| Quantum Yield (in ethanol) | 0.11 | [5] |

Chemical Structure

The chemical structure of this compound is fundamental to its fluorescent properties. Below is a graphical representation of the molecule.

References

- 1. Prototype Nerve-Specific Near-Infrared Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in optical molecular imaging for neural visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 4. This compound *CAS 24796-94-9* | AAT Bioquest [aatbio.com]

- 5. omlc.org [omlc.org]

Technical Guide: Molar Extinction Coefficient of Oxazine 1 in Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient of the near-infrared fluorescent dye, Oxazine 1, when dissolved in ethanol. This document details the quantitative photophysical data, the experimental protocol for its determination, and a visual representation of the experimental workflow.

Data Presentation

The molar extinction coefficient (ε) is a critical parameter that quantifies how strongly a substance absorbs light at a particular wavelength. For this compound in ethanol, the following values have been reported:

| Parameter | Value | Wavelength (λmax) | Solvent | Reference |

| Molar Extinction Coefficient | 123,000 cm⁻¹/M | 642.5 nm | Ethanol | [1] |

| Molar Extinction Coefficient | > 100,000 cm⁻¹/M | ~650 nm | Not Specified | [2] |

| Absorption Maximum | 648 nm | N/A | Not Specified | [3] |

Experimental Protocols

The determination of the molar extinction coefficient is fundamentally based on the Beer-Lambert law, which establishes a linear relationship between absorbance, concentration, molar extinction coefficient, and path length.

Equation: A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (M⁻¹cm⁻¹)

-

c is the molar concentration of the substance (mol/L)

-

l is the path length of the cuvette (cm)

A generalized experimental protocol for determining the molar extinction coefficient of this compound in ethanol is as follows:

-

Preparation of a Stock Solution: A stock solution of this compound is prepared by accurately weighing a small amount of the dye and dissolving it in a known volume of ethanol to achieve a precise concentration.

-

Serial Dilutions: A series of dilutions are made from the stock solution to obtain a range of concentrations. This is crucial for establishing the linearity of absorbance with concentration.

-

Spectrophotometric Measurement: The absorbance of each diluted solution is measured using a UV-Vis spectrophotometer. It is essential to first record a baseline with a cuvette containing only ethanol (the blank). The absorbance is measured at the wavelength of maximum absorbance (λmax) for this compound in ethanol, which is approximately 642.5 nm.[1]

-

Data Analysis: A plot of absorbance versus concentration is generated. According to the Beer-Lambert law, this plot should yield a straight line passing through the origin. The slope of this line is equal to the molar extinction coefficient multiplied by the path length of the cuvette (typically 1 cm). The molar extinction coefficient is then calculated from the slope.

A specific set of instrumental parameters for the measurement of this compound's absorption has been reported as:

-

Instrument: Cary 3 Spectrophotometer

-

Spectral Bandwidth: 1.0 nm

-

Signal Averaging Time: 0.133 sec

-

Data Interval: 0.25 nm

-

Scan Rate: 112.5 nm/min[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the molar extinction coefficient.

Caption: Experimental workflow for determining the molar extinction coefficient.

References

An In-depth Technical Guide to the Absorption and Emission Spectra of Oxazine 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the absorption and emission spectra of Oxazine 1, a versatile fluorescent dye. This document details its photophysical properties, the influence of solvent environments, and standardized protocols for its spectral analysis, catering to the needs of researchers and professionals in drug development and related scientific fields.

Introduction to this compound

This compound, also known as Oxazine 725, is a cationic dye belonging to the oxazine family, recognized for its strong absorption and fluorescence in the red to near-infrared (NIR) region of the electromagnetic spectrum.[1] Its favorable photophysical properties, including a high molar extinction coefficient and good photostability, have led to its widespread use as a laser dye and a fluorescent probe in various applications.[1] Understanding the absorption and emission characteristics of this compound is crucial for its effective utilization in experimental assays and imaging technologies. The spectral behavior of this compound is notably influenced by the surrounding solvent environment, a phenomenon known as solvatochromism.

Data Presentation: Photophysical Properties of this compound in Various Solvents

The following table summarizes the key photophysical parameters of this compound in different solvents. The Stokes shift, which is the difference between the absorption and emission maxima, is a critical parameter for applications requiring efficient separation of excitation and emission signals.

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) |

| Methanol | 642.5[2] | ~660 | 123,000 at 642.5 nm[3] | - | ~17.5 |

| Ethanol | - | ~668 | - | 0.11[3] | - |

| Ethylene Glycol | - | - | - | 0.19[3] | - |

Solvatochromic Analysis

The spectral properties of this compound exhibit a dependence on the solvent environment. However, unlike many solvatochromic dyes where spectral shifts are primarily dictated by solvent polarity, the behavior of this compound is more complex. Research indicates that the spectral shifts of this compound show a poor correlation with solvent polarity.[4] Instead, a strong linear correlation is observed with the solvent's polarizability.[4] This suggests that dispersion forces play a more significant role in the solute-solvent interactions that influence the electronic transitions of the dye. Therefore, this compound can be considered a sensitive probe for solvent polarizability rather than polarity.[4]

Experimental Protocols

Accurate and reproducible measurement of absorption and emission spectra is fundamental to characterizing fluorescent molecules like this compound. The following are generalized yet detailed protocols for these key experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the steps for measuring the absorption spectrum of this compound to determine its maximum absorption wavelength (λ_max) and molar extinction coefficient (ε).

Materials and Equipment:

-

This compound dye

-

Spectroscopic grade solvent

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the desired spectroscopic grade solvent at a concentration of approximately 1 mM. Ensure the dye is fully dissolved.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare working solutions with concentrations ranging from approximately 1 µM to 10 µM.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 400 nm to 800 nm for this compound).

-

Set the scan speed, spectral bandwidth (e.g., 1 nm), and data interval (e.g., 1 nm).[3]

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the sample and reference holders of the spectrophotometer and perform a baseline correction to zero the absorbance across the spectral range.

-

Sample Measurement:

-

Rinse a quartz cuvette with a small amount of the most dilute working solution and then fill it with the solution.

-

Place the sample cuvette in the sample holder.

-

Start the spectral scan and record the absorbance spectrum.

-

Repeat the measurement for all working solutions, moving from the lowest to the highest concentration.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

To determine the molar extinction coefficient (ε), plot a calibration curve of absorbance at λ_max versus concentration. The slope of the linear portion of the curve, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient.

-

Fluorescence Emission Spectroscopy

This protocol details the procedure for measuring the fluorescence emission spectrum of this compound to determine its maximum emission wavelength (λ_em).

Materials and Equipment:

-

This compound working solutions (prepared as in 4.1)

-

Spectroscopic grade solvent

-

Fluorometer

-

Quartz fluorescence cuvettes (1 cm path length, four polished sides)

Procedure:

-

Fluorometer Setup:

-

Turn on the fluorometer and allow the excitation lamp to stabilize.

-

Set the excitation wavelength to the λ_max determined from the absorption spectrum (e.g., 642.5 nm for this compound in methanol).[2]

-

Set the excitation and emission slit widths (e.g., 2-5 nm) to control the spectral resolution and signal intensity.

-

Set the desired emission wavelength range for the scan (e.g., 650 nm to 850 nm for this compound).

-

-

Blank Measurement: Fill a fluorescence cuvette with the pure solvent and place it in the sample holder. Run an emission scan to record any background signal from the solvent.

-

Sample Measurement:

-

Use a working solution with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[3]

-

Rinse and fill a fluorescence cuvette with the sample solution.

-

Place the cuvette in the sample holder and acquire the fluorescence emission spectrum.

-

-

Data Correction and Analysis:

-

Subtract the solvent blank spectrum from the sample spectrum.

-

Correct the emission spectrum for the wavelength-dependent sensitivity of the detector and monochromator gratings, if the instrument is equipped with this function.

-

Identify the wavelength of maximum fluorescence emission (λ_em).

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

References

The Advent and Evolution of Oxazine Dyes: A Technical Guide

An in-depth exploration of the discovery, history, and foundational chemistry of oxazine dyes for researchers, scientists, and drug development professionals.

The oxazine dyes, a vibrant and versatile class of heterocyclic compounds, have carved a significant niche in the landscape of chemistry, biology, and materials science. Characterized by a core structure containing both oxygen and nitrogen atoms within a six-membered ring, these dyes exhibit a rich history of discovery and a continuous evolution of applications, from early use in the textile industry to their current indispensable role as fluorescent probes in advanced biological imaging and diagnostics. This technical guide delves into the historical milestones, synthetic methodologies, and photophysical properties that define this important class of chromophores.

A Historical Overview: From Textile Colorants to Biological Stains

The journey of oxazine dyes begins in the late 19th century, a period of fervent discovery in synthetic dye chemistry. While the parent phenoxazine heterocycle was first synthesized by Bernthsen in 1887, some derivatives like Meldola's blue and gallocyanine were already in commercial use as textile dyes.[1] A significant early milestone was the synthesis of the phenoxazone products, the chemical class to which the notable dye Nile Red belongs, by Mörlau and Uhlmann in 1896.[2]

Aromatic oxazines were first synthesized in 1944 by Holly and Cope through Mannich reactions.[3] However, it was the discovery in the 1950s that certain oxazine dyes exhibited surprisingly high lightfastness on acrylic fibers that led to their industrial resurgence.[4] This renewed interest spurred further research into their synthesis and properties.

A pivotal moment in the history of oxazine dyes was the realization of their utility in biological sciences. Brilliant cresyl blue, for instance, has a long history as a vital stain, with its use as a supravital stain for reticulocytes dating back to 1901.[5] The development of fluorescent dyes like Nile Blue in the late 19th century opened new avenues for their application.[4] Nile Red, initially identified as a minor component in commercial preparations of Nile Blue, was later characterized as a highly selective fluorescent stain for intracellular lipid droplets, a discovery that has had a profound impact on cell biology research.[2][6] Today, oxazine dyes are integral to a wide array of applications, including histology, fluorescence microscopy, flow cytometry, and as probes for various biological and environmental sensing applications.[6][7]

Core Synthesis Methodologies

The synthesis of oxazine dyes traditionally involves the condensation of a nitroso-substituted aromatic amine with a phenol or naphthol derivative.[8] This fundamental reaction forms the heterocyclic oxazine core. The structural diversity and resulting photophysical properties of the dyes can be readily tuned by modifying the substituents on both the amino and phenolic precursors.

A common synthetic route to many benzo[a]phenoxazine dyes, such as Nile Blue and its derivatives, starts with the nitrosation of an N,N-dialkylaniline derivative, followed by a condensation reaction with a naphthol or aminonaphthalene.

Experimental Protocol: Synthesis of Nile Blue A

This protocol outlines a representative synthesis of Nile Blue A, a widely used oxazine dye. The synthesis proceeds in two main stages: the preparation of the key intermediate, 5-(diethylamino)-2-nitrosophenol, and its subsequent condensation with 1-naphthylamine.

Part 1: Synthesis of 5-(diethylamino)-2-nitrosophenol

Materials:

-

3-(Diethylamino)phenol

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Deionized Water

-

Acetone

-

Sodium Acetate

Procedure:

-

Dissolve 8.7 g (52.67 mmol) of 3-(diethylamino)phenol in a mixture of 30 mL of concentrated hydrochloric acid and 10 mL of water.

-

Cool the solution to -5 °C in an ice-salt bath with mechanical stirring.

-

Prepare a solution of 4.36 g (63.20 mmol) of sodium nitrite in 30 mL of water.

-

Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained at or below -5 °C.

-

Continue stirring at this temperature for 1 hour after the addition is complete.

-

Filter the resulting precipitate to collect the crude product.

-

Wash the crude product with 100 mL of a saturated aqueous solution of sodium acetate.

-

Filter the solid and recrystallize from acetone to yield red crystals of 5-(diethylamino)-2-nitrosophenol.[8]

Part 2: Condensation to form Nile Blue A

Materials:

-

5-(diethylamino)-2-nitrosophenol (from Part 1)

-

1-Naphthylamine (1-aminonaphthalene)

-

Ethanol (95%)

Procedure:

-

In a 250 mL flask, combine 2.36 g of 5-(diethylamino)-2-nitrosophenol and 1.67 g of 1-naphthylamine.

-

Add 50 mL of 95% ethanol to the flask as the solvent.

-

Heat the mixture to reflux and maintain reflux for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Upon completion, cool the reaction mixture to allow the Nile Blue A to precipitate.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol.

-

The product can be further purified by recrystallization if necessary.[3]

Photophysical Properties of Key Oxazine Dyes

A defining feature of many oxazine dyes is their strong fluorescence and sensitivity to the local environment. This solvatochromism, the change in absorption and emission spectra with solvent polarity, makes them powerful tools for probing molecular environments. The table below summarizes the key photophysical properties of three widely used oxazine dyes.

| Dye | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F) |

| Nile Red | Methanol | 552 | 636 | - | - |

| Toluene | ~515 | ~585 | - | - | |

| DMSO | - | - | - | ~0.3 | |

| Ethanol | - | - | - | 0.12 | |

| Nile Blue A | Ethanol | 629 | - | - | 0.27 |

| Water | 634 | - | - | - | |

| Cresyl Violet | Ethanol | 603 | ~620 | 83,000 | 0.54 |

Data compiled from multiple sources.[5][9][10][11]

Visualizing Applications: Staining of Intracellular Lipids with Nile Red

The utility of oxazine dyes in modern biological research is exemplified by the use of Nile Red to visualize intracellular lipid droplets. The following workflow illustrates this common application.

This workflow highlights the straightforward nature of using Nile Red as a vital stain. The dye is cell-permeable and exhibits strong fluorescence only in hydrophobic environments, such as those found within lipid droplets, making it a highly specific and effective probe.[6]

Conclusion

From their origins as industrial colorants to their current status as sophisticated tools in life sciences, oxazine dyes have demonstrated remarkable adaptability and utility. Their rich photophysical properties, coupled with a versatile and well-established synthetic chemistry, ensure their continued importance in both fundamental research and the development of new diagnostic and therapeutic agents. The ongoing exploration of novel oxazine structures and their conjugation to biomolecules promises to further expand the horizons of their application, solidifying their legacy as a cornerstone of modern dye chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. google.com [google.com]

- 3. Phenoxazine synthesis - chemicalbook [chemicalbook.com]

- 4. Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nile blue - Wikipedia [en.wikipedia.org]

- 6. 5-(diethylamino)-2-nitrosophenol synthesis - chemicalbook [chemicalbook.com]

- 7. 2-NITROSO-5-DIETHYLAMINOPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Nile Red and Nile Blue: Applications and Syntheses of Structural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. researchgate.net [researchgate.net]

A Deep Dive into the Theoretical Calculation of Oxazine 1 Electronic Transitions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to calculate the electronic transitions of Oxazine 1, a fluorescent dye with significant applications in biomedical imaging and laser technologies. Understanding the electronic behavior of this molecule is paramount for the rational design of novel probes and photosensitizers. This document summarizes key computational approaches, presents quantitative data from various studies, and outlines the underlying protocols.

Introduction to this compound and its Electronic Properties

This compound is a cationic dye characterized by a rigid heterocyclic structure. Its photophysical properties, particularly its strong absorption and fluorescence in the red to near-infrared region, are dictated by π→π* electronic transitions within its chromophore. Theoretical calculations, primarily based on Time-Dependent Density Functional Theory (TD-DFT), have proven to be invaluable tools for elucidating the nature of these transitions and predicting their spectral characteristics.

A key feature often observed in the experimental absorption spectrum of oxazine dyes is a shoulder on the main absorption peak. Theoretical studies have been instrumental in determining whether this shoulder arises from a distinct electronic transition or from vibronic coupling.

Computational Methodologies for Electronic Transition Analysis

The accurate prediction of electronic absorption spectra for molecules like this compound in solution is a non-trivial task that requires careful selection of computational methods. The prevailing approach involves a multi-step process that begins with geometry optimization and culminates in the calculation of excited states, often incorporating the influence of the solvent.

Geometry Optimization

The first step in any quantum chemical calculation is to determine the equilibrium geometry of the molecule in its ground state. For this compound, this is typically achieved using Density Functional Theory (DFT) with a suitable functional and basis set. A commonly employed level of theory for geometry optimizations is B3LYP/6-311++G(d,p).[1]

Excited State Calculations: Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is the workhorse for calculating the electronic excited states of medium-sized organic molecules.[1] This method is used to compute the vertical excitation energies, which correspond to the energy difference between the ground and excited states at the ground-state geometry, and the oscillator strengths, which are related to the intensity of the absorption peaks.

The choice of the functional in TD-DFT calculations is critical for obtaining accurate results. Various functionals have been tested for their ability to reproduce the experimental absorption spectra of oxazine dyes. These include:

-

B3LYP: A widely used hybrid functional.

-

CAM-B3LYP: A long-range corrected functional that can provide a better description of charge-transfer states.[1]

-

M06, M06-L, M06-2X: The M06 suite of functionals.[1]

-

X3LYP: A hybrid functional that has shown good agreement with experimental data for the main absorption maximum and shoulder of this compound.[2]

-

MN12SX: A functional that has been successful in reproducing the vibronic spectra of similar oxazine dyes.[3]

-

ωB97XD: A long-range corrected functional that has provided good agreement for the main maximum and short-wavelength shoulder of Oxazine 170.[4][5]

The Role of the Solvent

The inclusion of solvent effects is crucial for accurately predicting the electronic spectra of dyes in solution.[1][6] The polar environment of a solvent can significantly influence the energy levels of the solute, leading to shifts in the absorption maxima (solvatochromism). Two primary approaches are used to model these effects:

-

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and its variants like the Conductor-like Polarizable Continuum Model (CPCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant.[1] The SMD model has been reported to provide more reliable results for oxazine dyes compared to CPCM.[1][6]

-

Explicit Solvation Models: In this approach, a finite number of solvent molecules are explicitly included in the quantum mechanical calculation. This allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding. Studies have shown that including explicit water molecules can lead to a redshift in the calculated spectrum of oxazine dyes.[2][3]

Quantitative Analysis of Theoretical Calculations

The following tables summarize the calculated maximum absorption wavelengths (λmax) for this compound and related dyes using different theoretical approaches, compared with experimental values where available.

| Dye | Functional | Basis Set | Solvent Model | Calculated λmax (nm) | Experimental λmax (nm) | Reference |

| This compound | B3LYP | 6-311++G(d,p) | Gas Phase | 519 | ~645 | [1] |

| This compound | B3LYP | 6-311++G(d,p) | CPCM (Water) | 619 | ~645 | [1] |

| This compound | B3LYP | 6-311++G(d,p) | SMD (Water) | 628 | ~645 | [1] |

| This compound | CAM-B3LYP | 6-311++G(d,p) | SMD (Water) | 580 | ~645 | [1] |

| This compound | M06 | 6-311++G(d,p) | SMD (Water) | 610 | ~645 | [1] |

| This compound | M06-2X | 6-311++G(d,p) | SMD (Water) | 558 | ~645 | [1] |

| This compound | X3LYP | 6-31++G(d,p) | SMD (Aqueous) | Good agreement with experiment | Not specified | [2] |

| Oxazine 750 | MN12SX | 6-31++G(d,p) | SMD (Aqueous) | 666 | 666 | [3] |

| Oxazine 170 | ωB97XD | 6-31++G(d,p) | SMD (Aqueous) | Good agreement with experiment | Not specified | [4][5] |

Table 1: Comparison of Calculated and Experimental Maximum Absorption Wavelengths (λmax) for Oxazine Dyes.

Experimental and Computational Protocols

The following sections detail the generalized protocols for both experimental spectral acquisition and the theoretical calculation of electronic transitions for this compound.

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., water, methanol, ethanol). The concentration should be adjusted to yield a maximum absorbance of less than 1 to ensure linearity.[1]

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the this compound solution over a suitable wavelength range (e.g., 200-800 nm).[1]

-

The maximum absorption wavelength (λmax) is determined from the peak of the spectrum.

-

Computational Protocol: TD-DFT Calculation of Electronic Transitions

-

Structure Optimization:

-

Construct the initial 3D structure of the this compound cation.

-

Perform a geometry optimization in the gas phase using a DFT method, for example, B3LYP with the 6-311++G(d,p) basis set.[1] No symmetry constraints should be imposed.

-

Verify that the optimization has converged to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

-

-

Excited State Calculation:

-

Using the optimized ground-state geometry, perform single-point TD-DFT calculations.

-

Select a functional and basis set (e.g., B3LYP/6-311++G(d,p) or other functionals as listed in Table 1).

-

Incorporate a solvent model (e.g., SMD with water as the solvent).[1]

-

Calculate a sufficient number of singlet excited states (typically the lowest 6-10 states) to ensure the main transitions in the visible region are captured.

-

-

Spectral Analysis:

-

Identify the electronic transition with the largest oscillator strength, which corresponds to the main absorption peak (λmax).

-

Analyze the molecular orbitals involved in the key transitions (e.g., HOMO to LUMO) to characterize the nature of the excitation (e.g., π→π*, intramolecular charge transfer).

-

Visualizing Computational Workflows and Electronic Transitions

Diagrams generated using Graphviz provide a clear visual representation of the computational processes and the underlying quantum mechanical principles.

Caption: Computational workflow for calculating this compound electronic transitions.

Caption: Primary electronic transition (HOMO to LUMO) in this compound.

Conclusion

Theoretical calculations, particularly TD-DFT, are powerful tools for investigating the electronic transitions of this compound. The accuracy of these predictions is highly dependent on the choice of functional and the inclusion of solvent effects. The SMD solvent model has shown to be particularly effective for this class of dyes.[1][6] Furthermore, studies incorporating vibronic coupling and explicit solvent molecules have provided deeper insights into the finer features of the absorption spectra.[2][3] This guide provides a foundational understanding of the theoretical approaches that are essential for the continued development of oxazine-based molecules in various scientific and technological fields.

References

- 1. Predicting the UV–vis spectra of oxazine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rusjbpc.ru [rusjbpc.ru]

- 4. Photoexcitation of oxazine 170 dye in aqueous solution: TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photoexcitation of oxazine 170 dye in aqueous solution: TD-DFT study - ProQuest [proquest.com]

- 6. Predicting the UV-vis spectra of oxazine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with Oxazine 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine 1 is a versatile, cell-permeant, near-infrared (NIR) fluorescent dye increasingly utilized in live-cell imaging. Its emission in the NIR spectrum minimizes autofluorescence from cellular components, allowing for a high signal-to-noise ratio. This compound is characterized by its notable photostability and pH-insensitivity within a physiological range, making it a robust probe for dynamic cellular studies.[1] These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its use in live-cell imaging applications, including general cellular staining, and targeted organelle imaging, alongside methods for assessing its cytotoxicity.

Properties of this compound

This compound exhibits spectral properties that are highly advantageous for fluorescence microscopy. A summary of its key quantitative data is presented below.

| Property | Value | Solvent | Reference |

| Molar Extinction Coefficient | 123,000 cm⁻¹M⁻¹ | Methanol | [2] |

| Absorption Maximum (λabs) | ~650 nm | Methanol | [1] |

| Emission Maximum (λem) | ~670 nm | Methanol | [1] |

| Quantum Yield (Φ) | 0.11 | Ethanol | [2] |

| Molecular Weight | 423.89 g/mol | - | [1] |

| pH Stability | Stable from pH 4 to 10 | - | [1] |

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound in live-cell imaging. It is important to note that optimal conditions, such as dye concentration and incubation time, may vary depending on the cell type and experimental setup. Therefore, the provided protocols should be considered as a starting point for optimization.

General Live-Cell Staining with this compound

This protocol outlines the fundamental steps for staining live cells with this compound for general morphological visualization.

Materials:

-

This compound dye

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or other suitable imaging buffer

-

Live-cell imaging vessel (e.g., glass-bottom dish, chamber slide)

Protocol:

-

Preparation of this compound Stock Solution:

-

Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light and moisture.

-

-

Cell Preparation:

-

Plate cells on a suitable imaging vessel and culture until they reach the desired confluency.

-

-

Staining:

-

Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium. A starting concentration range of 1-10 µM is recommended.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove unbound dye and reduce background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed imaging medium to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for NIR dyes (Excitation: ~650 nm, Emission: ~670 nm).

-

Experimental Workflow for General Live-Cell Staining

Caption: A generalized workflow for live-cell staining using this compound.

Cytotoxicity Assay for this compound

It is crucial to determine the optimal, non-toxic concentration of this compound for each cell line. This protocol provides a method for assessing cytotoxicity using a standard viability assay.

Materials:

-

This compound dye

-

Cell line of interest

-

96-well plates

-

Complete cell culture medium

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead cell staining kit)

Protocol:

-

Cell Plating:

-

Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

-

-

Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 50 µM.

-

Remove the culture medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate for a period relevant to your planned imaging experiments (e.g., 1-24 hours).

-

-

Viability Assessment:

-

After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

-

Measure the signal (absorbance or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the untreated control to determine the percentage of viable cells at each this compound concentration.

-

Plot the cell viability against the this compound concentration to determine the IC50 value and the maximum non-toxic concentration.

-

Logical Flow of a Cytotoxicity Assay

Caption: A flowchart outlining the key steps in a cytotoxicity assay.

Targeted Organelle Staining (Mitochondria and Lysosomes) - A General Approach

While specific targeting of this compound to organelles has not been extensively documented, its cationic nature suggests potential accumulation in mitochondria due to their membrane potential. The following is a generalized protocol that can be adapted to investigate the subcellular localization of this compound.

Materials:

-

This compound dye

-

Organelle-specific tracker dyes for co-localization (e.g., MitoTracker™ Green, LysoTracker™ Green)

-

Live-cell imaging medium

-

Cells cultured on imaging vessels

Protocol:

-

Staining with this compound:

-

Follow the "General Live-Cell Staining with this compound" protocol (Section 1) using a low, non-toxic concentration of the dye (e.g., 100-500 nM) and a short incubation time (15-30 minutes) to minimize non-specific staining.

-

-

Co-staining with Organelle Tracker:

-

After washing out the unbound this compound, incubate the cells with a specific organelle tracker dye (e.g., MitoTracker™ Green for mitochondria or LysoTracker™ Green for lysosomes) according to the manufacturer's protocol.

-

-

Imaging and Analysis:

-

Image the cells in both the NIR channel for this compound and the appropriate channel for the organelle tracker dye.

-

Analyze the images for co-localization of the this compound signal with the signal from the organelle-specific tracker. This can be done qualitatively by overlaying the images or quantitatively using co-localization analysis software.

-

Data Presentation Summary

The following table summarizes the key experimental parameters that should be optimized and recorded for reproducible live-cell imaging with this compound.

| Parameter | Recommended Starting Range | Notes |

| This compound Concentration | 100 nM - 10 µM | Cell type dependent; determine optimal concentration via titration and cytotoxicity assay. |

| Incubation Time | 15 - 60 minutes | Longer times may increase signal but also potential cytotoxicity and non-specific binding. |

| Incubation Temperature | 37°C | Or the optimal growth temperature for the specific cell line. |

| Washing Steps | 2 - 3 times | Essential for reducing background fluorescence. |

| Imaging Medium | Pre-warmed, optically clear, serum-free medium | To maintain cell health and minimize background. |

Conclusion

This compound is a promising near-infrared dye for live-cell imaging, offering advantages in terms of photostability and reduced autofluorescence. The protocols provided herein offer a solid foundation for researchers to begin exploring the applications of this compound in their specific cellular systems. As with any fluorescent probe, careful optimization of staining conditions and validation of non-toxicity are paramount to obtaining reliable and meaningful results in live-cell imaging experiments. Further investigations into the specific subcellular targets of this compound will undoubtedly expand its utility in the field of cell biology and drug discovery.

References

Application Notes and Protocols for Oxazine 1 Staining in Fixed Biological Tissues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fluorescent staining of fixed biological tissues using Oxazine 1. This document includes procedures for both paraffin-embedded and frozen tissue sections, along with recommendations for reagent preparation and imaging.

Introduction to this compound

This compound is a cationic fluorescent dye that emits in the near-infrared (NIR) region of the spectrum. Its fluorescence is largely independent of pH in the range of 4 to 10.[1] While it has been explored for various biological applications, including the staining of nerve tissue, its use as a general histological stain for fixed tissues is an area of growing interest. These protocols provide a starting point for researchers to utilize this compound for visualizing cellular and tissue structures.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and recommended starting concentrations for staining protocols.

Table 1: Spectroscopic and Physicochemical Properties of this compound

| Property | Value | Reference |

| Maximum Absorption (λ_max_) | ~650 nm | [1] |

| Maximum Emission (λ_em_) | ~670 nm | [1] |

| Molar Extinction Coefficient | >100,000 M⁻¹cm⁻¹ | [1] |

| Recommended Solvent for Stock | Dimethyl Sulfoxide (DMSO) | [1] |

| pH Stability Range | 4 - 10 | [1] |

Table 2: Recommended Starting Concentrations and Incubation Times for Staining

| Parameter | Paraffin-Embedded Sections | Frozen Sections |

| Staining Solution Concentration | 1 - 10 µM | 1 - 10 µM |

| Incubation Time | 10 - 30 minutes | 5 - 15 minutes |

| Incubation Temperature | Room Temperature | Room Temperature |

Note: The concentrations and incubation times provided are starting points and may require optimization for specific tissue types and experimental conditions.

Experimental Protocols

Preparation of Reagents

This compound Stock Solution (1 mM):

-

This compound is readily soluble in DMSO.[1]

-

To prepare a 1 mM stock solution, dissolve the appropriate mass of this compound in high-quality, anhydrous DMSO. For example, for this compound with a molecular weight of 423.89 g/mol , dissolve 0.424 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-